molecular formula C16H23N3O B2704587 (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411338-25-3

(E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide

Número de catálogo B2704587
Número CAS: 2411338-25-3
Peso molecular: 273.38
Clave InChI: NJPCYWOSWPUIAD-QPJJXVBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide, also known as CRTH2 antagonist, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. In

Mecanismo De Acción

The mechanism of action of (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist involves the inhibition of prostaglandin D2 signaling through the (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide receptor. Prostaglandin D2 is released by mast cells and other immune cells in response to allergens and other stimuli. It binds to the (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide receptor on various immune cells, leading to the activation of intracellular signaling pathways that promote inflammation. (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist binds to the (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide receptor, blocking the binding of prostaglandin D2 and thereby inhibiting the downstream inflammatory response.
Biochemical and Physiological Effects
(E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist has been shown to have several biochemical and physiological effects. It reduces the recruitment of eosinophils and Th2 cells, which are key players in allergic inflammation. It also reduces the production of cytokines such as IL-4, IL-5, and IL-13, which are involved in the pathogenesis of allergic diseases. Additionally, (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist has been shown to have a beneficial effect on airway hyperresponsiveness, a hallmark of asthma.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist has several advantages for lab experiments. It has a high affinity for the (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide receptor, making it a potent inhibitor of prostaglandin D2 signaling. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to its use in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in some experimental settings. Additionally, its specificity for the (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide receptor may limit its usefulness in studying other pathways involved in allergic inflammation.

Direcciones Futuras

There are several future directions for research on (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist. One area of interest is the development of more potent and selective (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonists. Another area of interest is the investigation of the role of (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist in other diseases such as chronic obstructive pulmonary disease and inflammatory bowel disease. Additionally, the development of (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist as a therapeutic agent for the treatment of allergic diseases is an area of active research. Overall, the potential therapeutic applications of (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist make it a promising area of research for the future.

Métodos De Síntesis

The synthesis of (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist involves several steps. Firstly, the starting material, cyclobutanone, is reacted with pyridine-4-carboxaldehyde to form a cyclobutylpyridine intermediate. This intermediate is then reacted with N,N-dimethylaminoethyl acrylate to form the final product, (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist. The purity and yield of the final product can be optimized through various purification techniques such as column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

(E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist has been extensively studied for its potential therapeutic applications in various diseases such as asthma, allergic rhinitis, and atopic dermatitis. It has been shown to inhibit the activity of prostaglandin D2, a key mediator of allergic inflammation, by binding to the (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide receptor. This inhibition leads to a reduction in the recruitment of eosinophils, Th2 cells, and other inflammatory cells, resulting in a decrease in allergic inflammation.

Propiedades

IUPAC Name

(E)-N-[cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-19(2)12-4-7-15(20)18-16(13-5-3-6-13)14-8-10-17-11-9-14/h4,7-11,13,16H,3,5-6,12H2,1-2H3,(H,18,20)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPCYWOSWPUIAD-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC(C1CCC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC(C1CCC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.